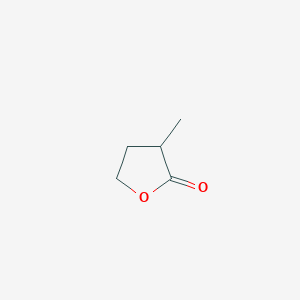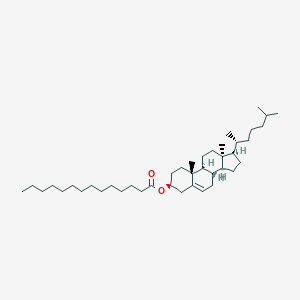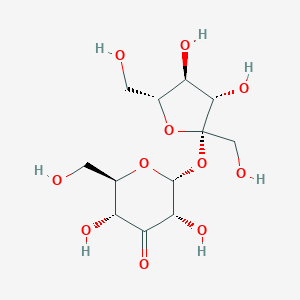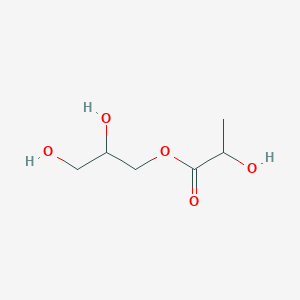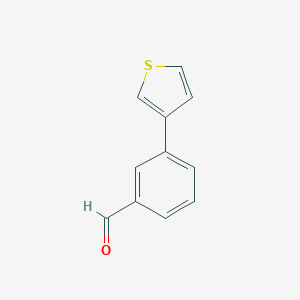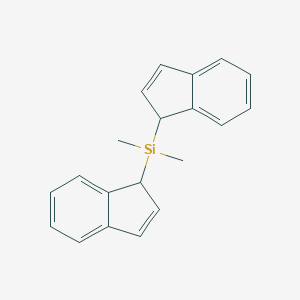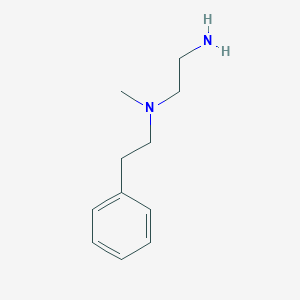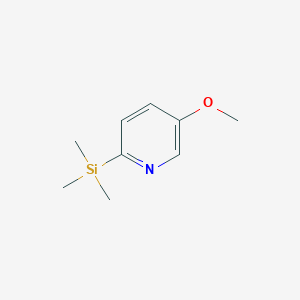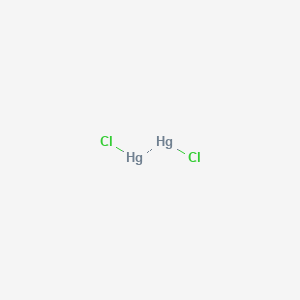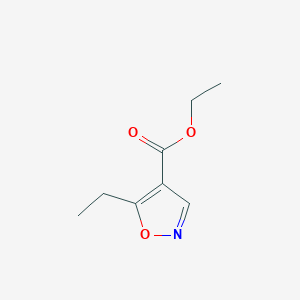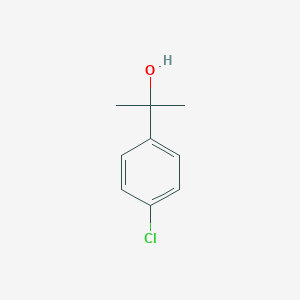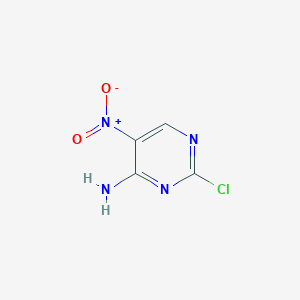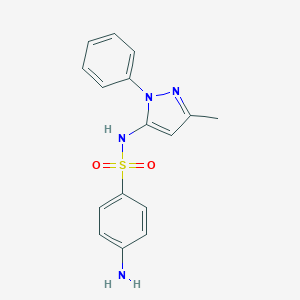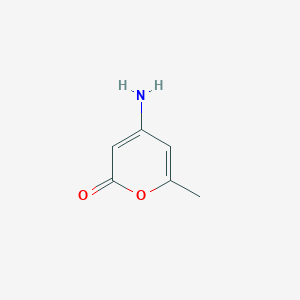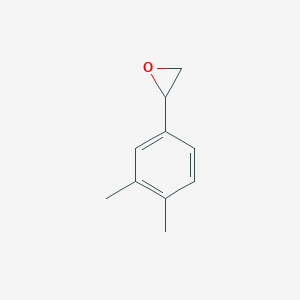
3,4-Dimethylstyrene oxide
概要
説明
3,4-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It’s important to note that there seems to be some confusion in the literature, as some sources refer to a similar compound, 3,4-Dimethoxystyrene .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylstyrene oxide consists of a three-membered cyclic ether (an epoxide) and a phenyl ring with two methyl groups attached . The exact spatial arrangement of these groups could vary depending on the specific isomer of the compound.科学的研究の応用
Mutagenicity and Chemical Reactivity
3,4-Dimethylstyrene oxide has been studied for its mutagenic potencies and chemical reactivity, particularly in relation to its interaction with deoxyguanosine. Researchers found that the mutagenicity of 3,4-dimethylstyrene oxide may depend on a combination of different action mechanisms, suggesting its significant reactivity and potential as a mutagenic agent in bacterial test systems (Sugiura & Goto, 1981).
Catalytic Performance in Synthesis
In the context of physical chemistry experiment teaching, 3,4-dimethylstyrene oxide's derivatives have been explored for their catalytic performance in the synthesis of compounds like dimethyl carbonate. This application emphasizes its potential in educational settings for comprehensive training across various chemical disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).
Carcinogenic Activities
Research on analogues of certain carcinogenic compounds, such as 2-acetyl-aminofluorene, includes studies on derivatives like 3,4-dimethylstyrene oxide. These studies help in understanding the variations in carcinogenic activities based on molecular alterations (Miller Ec & Miller Ja, 1949).
Nitrification Inhibition in Agriculture
The derivative 3,4-Dimethylpyrazole phosphate (DMPP), a variant of 3,4-dimethylstyrene oxide, has been investigated for its role as a nitrification inhibitor in agriculture. It shows promise in reducing nitrate leaching and potentially improving crop yields, thereby playing a significant role in sustainable agricultural practices (Zerulla et al., 2001).
Alkylation Activity
Studies have also focused on the alkylation activity of 3,4-dimethylstyrene oxide and its analogues, assessing their interactions with nucleophiles like guanosine. This research contributes to a deeper understanding of the compound's biochemical interactions and potential applications in biochemistry (Hemminki, Heinonen, & Vainio, 1981).
特性
IUPAC Name |
2-(3,4-dimethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDVHPDGHUBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939974 | |
| Record name | 2-(3,4-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)oxirane | |
CAS RN |
1855-36-3 | |
| Record name | 3,4-Dimethylstyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHYLSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

